3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole
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Overview
Description
3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole typically involves the cyclization of appropriate precursorsThe reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitro-substituted pyrazoles.
Scientific Research Applications
3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-ethyl-3-phenyl-3H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-phenyl-1H-pyrazole: Similar structure but lacks the ethoxy and ethyl groups.
3,5-Dimethyl-1-phenylpyrazole: Contains two methyl groups instead of ethyl and ethoxy groups.
3-Ethyl-5-phenyl-1H-pyrazole: Similar but lacks the ethoxy group.
Uniqueness
This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
920338-80-3 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-ethoxy-5-ethyl-3-phenylpyrazole |
InChI |
InChI=1S/C13H16N2O/c1-3-12-10-13(15-14-12,16-4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChI Key |
HGULDLRSRKJEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(N=N1)(C2=CC=CC=C2)OCC |
Origin of Product |
United States |
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